![molecular formula C5H5N5 B15245850 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)
7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine is a heterocyclic compound that features a fused ring system consisting of an imidazole and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with formamide under high temperature to form the triazine ring, followed by methylation to introduce the methyl group at the 7-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Applications De Recherche Scientifique
7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein, leading to inhibition or activation of the protein’s function .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.
Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused to a pyrimidine ring.
Benzimidazole: Features a benzene ring fused to an imidazole ring.
Uniqueness: 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 7-position. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
7-methylimidazo[4,5-d]triazine |
InChI |
InChI=1S/C5H5N5/c1-10-3-6-4-2-7-9-8-5(4)10/h2-3H,1H3 |
Clé InChI |
OXDJBCZGXTXETH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=CN=NN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


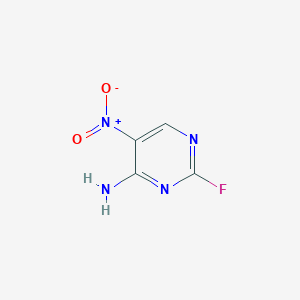

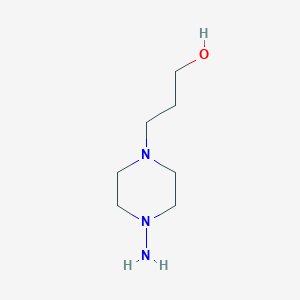
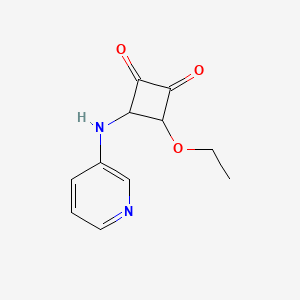
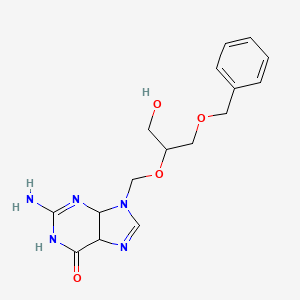
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
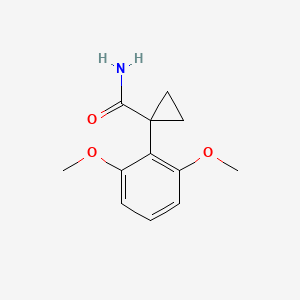
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
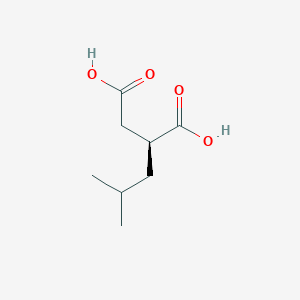
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)




